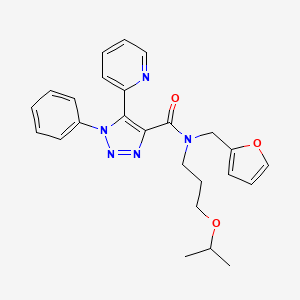

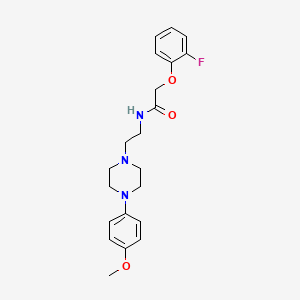

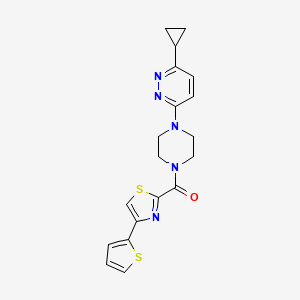

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide” is a chemical compound that has been found to be a suitable structure for a wide range of biological and pharmacological applications . It contains a benzofuran scaffold, which is widely present in natural products and synthetic compounds . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing thiazole derivatives, including compounds with structural similarities to "N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide." For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates the chemical versatility and potential of thiazole derivatives for further biological applications (Janardhan et al., 2014). Similarly, novel thiazole derivatives have been synthesized, characterized, and evaluated for their antimicrobial activities, showcasing the potential of these compounds in addressing bacterial and fungal infections (Saravanan et al., 2010).

Biological Activities

- Anticancer and Antiviral Activities: Thiazole derivatives have been investigated for their anticancer and antiviral properties. For example, new 2‐pyrazoline‐substituted 4‐thiazolidinones demonstrated selective inhibition of leukemia cell lines and showed high activity against the Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).

- Antimicrobial Activities: The synthesis and evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety revealed good antiviral and antibacterial activities against various pathogens, indicating these compounds' potential as molecular templates for designing highly efficient antimicrobial agents (Tang et al., 2019).

Potential Therapeutic Applications

The exploration of thiazole derivatives extends to their potential therapeutic applications, including as anticancer agents, where derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been synthesized and evaluated for cytotoxicity against various cancer cell lines, although without showing superior activity compared to the reference drug, doxorubicin (Mohammadi-Farani et al., 2014). Additionally, the antioxidant potential of certain thiazol-acetamide derivatives has been highlighted through in vitro studies, suggesting their utility in oxidative stress-related conditions (Hossan, 2020).

Zukünftige Richtungen

Benzofuran and its derivatives, including “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide”, have emerged as a promising area of research in the field of drug discovery . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Wirkmechanismus

Target of Action

The primary targets of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and survival.

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 affects various biochemical pathways. ERK2 is part of the MAPK/ERK pathway, which is involved in cell division and differentiation. FGFR2 is involved in the fibroblast growth factor pathway, which plays a role in tissue repair, tumor growth, and angiogenesis .

Result of Action

The compound’s action on its targets and the subsequent modulation of associated biochemical pathways can lead to various molecular and cellular effects. For instance, it may inhibit cell growth and proliferation, particularly in cancer cells . .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Some benzofuran derivatives have been found to exhibit cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. These compounds have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.

Molecular Mechanism

It is known that benzofuran compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

It is known that benzofuran compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

Some benzofuran derivatives have been shown to exhibit cytotoxic effects in animal models

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors

Transport and Distribution

It is known that benzofuran compounds can interact with various transporters and binding proteins

Subcellular Localization

It is known that benzofuran compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-15-7-8-17-14(10-15)11-18(25-17)16-12-26-20(21-16)22-19(23)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESJOTCBJYIGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2775117.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)

![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)

![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)